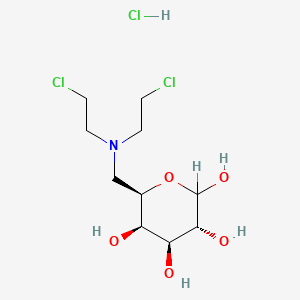

Galamustine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de galamustina es un fármaco de molécula pequeña conocido por sus propiedades anticancerígenas. Es un inhibidor del ADN y un agente alquilante del ADN, inicialmente desarrollado por AbbVie, Inc. El compuesto ha mostrado potencial en el tratamiento de neoplasias, aunque su desarrollo se interrumpió después de los ensayos clínicos de Fase 1 .

Métodos De Preparación

El clorhidrato de galamustina se sintetiza mediante un proceso de varios pasos. Los grupos hidroxilo secundarios de la D-galactopiranosa se protegen mediante un tapón vicinal en bis(acetónidos), lo que da como resultado 1,2:3,4-di-O-isopropiliden-D-galactopiranosa. Este intermedio se tosilata posteriormente en la posición 6-CH2OH y se alquila en C-6 con dietanolamina. Los grupos hidroxietilo del compuesto resultante se cloran, y los acetónidos se desprotegen con ácido acuoso diluido para producir 6-bis(2-cloroetil)amino-6-desoxi-D-galactopiranosa clorhidrato .

Análisis De Reacciones Químicas

El clorhidrato de galamustina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila debido a la presencia de grupos cloroetilo.

Reacciones de alquilación: Como agente alquilante del ADN, forma enlaces covalentes con el ADN, lo que lleva a la reticulación y la inhibición de la replicación y la transcripción del ADN.

Hidrólisis: El compuesto puede hidrolizarse en condiciones ácidas para eliminar los grupos protectores.

Los reactivos comunes que se utilizan en estas reacciones incluyen cloruro de tosilo para la tosilación, dietanolamina para la alquilación y ácido acuoso diluido para la desprotección. Los principales productos que se forman a partir de estas reacciones son intermedios que conducen al compuesto final de clorhidrato de galamustina .

Aplicaciones Científicas De Investigación

El clorhidrato de galamustina se ha estudiado ampliamente por sus propiedades anticancerígenas. Ha mostrado eficacia en la inhibición del crecimiento celular y la afectación de la cinética del ciclo celular en células de leucemia murina P388 y células de ovario de hámster chino. El compuesto se ha comparado con la mostaza de L-fenilalanina, mostrando efectos similares en la cinética celular a dosis IC50 .

Además de su uso en la investigación del cáncer, el clorhidrato de galamustina se ha estudiado por su potencial para reducir la toxicidad de la médula ósea en comparación con otras mostazas nitrogenadas . También se ha explorado su capacidad para formar aducto disustituidos estables con ácido dietil-ditiocarbámico utilizando cromatografía líquida de alta resolución .

Mecanismo De Acción

El clorhidrato de galamustina ejerce sus efectos inhibiendo el ADN mediante la alquilación. Forma enlaces covalentes con el ADN, lo que lleva a la reticulación y la interrupción de la replicación y la transcripción del ADN. Este mecanismo da como resultado la inhibición del crecimiento celular y la inducción de la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

El clorhidrato de galamustina es similar a otros compuestos de mostaza nitrogenada, como la mecloretamina y la melfalán. Ha mostrado menos toxicidad para la médula ósea en comparación con la mecloretamina . La estructura única del compuesto, que involucra un residuo de galactosa, lo distingue de otras mostazas nitrogenadas y contribuye a su actividad biológica específica .

Compuestos similares incluyen:

Mecloretamina: Una mostaza nitrogenada con mayor toxicidad para la médula ósea.

Melfalán: Otra mostaza nitrogenada que se utiliza en el tratamiento del cáncer.

Mostaza de L-fenilalanina: Similar en sus efectos sobre la cinética celular.

Propiedades

Número CAS |

107811-63-2 |

|---|---|

Fórmula molecular |

C10H20Cl3NO5 |

Peso molecular |

340.6 g/mol |

Nombre IUPAC |

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |

InChI |

InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H/t6-,7+,8+,9-,10?;/m1./s1 |

Clave InChI |

YPEQSOJVCFFDKJ-IBUKJIQJSA-N |

SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

SMILES isomérico |

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |

SMILES canónico |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

Números CAS relacionados |

105618-02-8 (Parent) |

Sinónimos |

6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose 6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose C6-galactose mustard C6-galactose mustard hydrochloride C6-GLM galactose-6-mustard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.